1-Amino-1-(2-fluoro-4-methylphenyl)acetone
Description
1-Amino-1-(2-fluoro-4-methylphenyl)acetone is an aromatic ketone derivative featuring an amino group, a fluorine atom at the 2-position, and a methyl group at the 4-position of the phenyl ring. This structural arrangement imparts unique electronic and steric properties, distinguishing it from simpler acetophenone derivatives.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(2-fluoro-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
PSNDPBPTOIKTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)C)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-fluoro-4-methylphenyl)acetone typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-fluoro-4-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products:
- Oxidation products include imines and nitriles.
- Reduction products include secondary alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-Amino-1-(2-fluoro-4-methylphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-fluoro-4-methylphenyl)acetone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Parameter | 1-Amino-1-(2-fluoro-4-methylphenyl)acetone | 1-(2-Amino-4-methylphenyl)ethanone | 4'-Amino-3'-fluoroacetophenone |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁FNO | C₉H₁₁NO | C₈H₈FNO |
| Molecular Weight | 180.20 g/mol | 149.19 g/mol | 153.15 g/mol |
| Substituents | 2-F, 4-CH₃, 1-NH₂ | 2-NH₂, 4-CH₃ | 3-F, 4-NH₂ |
| Key Applications | Photochemical synthesis, drug precursors | Heterocyclic synthesis | Agrochemical intermediates |
Biological Activity
1-Amino-1-(2-fluoro-4-methylphenyl)acetone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound possesses an amino group, a ketone, and a fluorinated aromatic ring, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula: C10H12FNO
- Molecular Weight: 181.21 g/mol
- IUPAC Name: 1-Amino-1-(2-fluoro-4-methylphenyl)acetone
The presence of the fluorine atom typically enhances the compound's lipophilicity, potentially improving its biological activity and pharmacokinetic properties. The amino group allows for hydrogen bonding with biological targets, influencing its efficacy as a pharmaceutical agent.
The biological activity of 1-Amino-1-(2-fluoro-4-methylphenyl)acetone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms identified include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It could influence signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that 1-Amino-1-(2-fluoro-4-methylphenyl)acetone exhibits significant antitumor properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines.
Table 1: Antitumor Activity in Different Cell Lines
| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CCRF-CEM | 1.5 - 3.0 | 2.5 | Induction of apoptosis |
| Jurkat | 3.0 | 3.0 | Mitochondrial pathway activation |
| A549 (Lung Cancer) | 2.0 | 1.8 | Caspase-dependent apoptosis |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown potential antimicrobial activity against various pathogens. Preliminary studies indicate that it may possess both antibacterial and antifungal properties.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.02 |
| Candida albicans | 0.03 |
Case Studies
Several case studies illustrate the biological activity of 1-Amino-1-(2-fluoro-4-methylphenyl)acetone:
- Study on Antitumor Effects: A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Assessment: Another research evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
